N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Description
N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
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Biological Activity
N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy against various diseases.
Chemical Structure and Properties
The compound features a piperazine ring linked to a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₉N₅OS |
Molecular Weight | 345.43 g/mol |
InChI Key | NLHDGWOGLPRXLO-UHFFFAOYSA-N |
Research indicates that this compound acts on multiple biological targets:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study demonstrated that it binds effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which may improve cognitive function in neurodegenerative conditions .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole compounds exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which helps mitigate oxidative stress—a contributing factor in many chronic diseases including neurodegeneration and cancer .
Case Studies and Experimental Data
Several studies have evaluated the efficacy and safety profile of this compound:
- Neuroprotective Effects : In vitro assays using SH-SY5Y neuroblastoma cells indicated that the compound protects against hydrogen peroxide-induced cytotoxicity, suggesting potential neuroprotective effects against oxidative stress .
- In Vivo Efficacy : Animal models treated with this compound showed improved memory retention in behavioral tests compared to control groups, supporting its potential use as a therapeutic agent for cognitive disorders .
- Comparative Studies : When compared to standard AChE inhibitors like donepezil, N-allyl derivatives exhibited comparable or enhanced efficacy in enzyme inhibition assays, indicating a promising lead for further drug development .
Table 1: Biological Activity Summary
Activity Type | Efficacy | Reference |
---|---|---|
AChE Inhibition | IC₅₀ = 0.08 μM | |
Antimicrobial Activity | Effective against E. coli | |
Neuroprotection | Significant cytoprotection |
Table 2: Comparative Analysis with Standard Treatments
Compound | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
N-allyl derivative | 0.08 | AChE inhibition |
Donepezil | 2.04 | AChE inhibition |
Rivastigmine | 0.10 | AChE inhibition |
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-prop-2-enylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-4-7-18-16(22)20-8-10-21(11-9-20)17-19-15-13(3)12(2)5-6-14(15)23-17/h4-6H,1,7-11H2,2-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOKCCMPRTGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.